molecular formula C9H14ClNO B2653971 2-[1-(Methylamino)ethyl]phenol hydrochloride CAS No. 1094600-71-1

2-[1-(Methylamino)ethyl]phenol hydrochloride

Cat. No.: B2653971
CAS No.: 1094600-71-1
M. Wt: 187.67
InChI Key: XHZLOBZVVQAGQP-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)ethyl]phenol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a phenolic compound that contains a methylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)ethyl]phenol hydrochloride typically involves the reaction of 2-acetylphenol with methylamine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)ethyl]phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, the desired phenolic compound from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

2-[1-(Methylamino)ethyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylamino group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Methylamino)ethyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(methylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZLOBZVVQAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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